REACTION_CXSMILES
|
Cl.Cl.Cl[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]([N:15]2[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=3[C:19](=[O:26])[NH:18][C:17]3[CH:27]=[CH:28][CH:29]=[N:30][C:16]2=3)=[O:14])[CH2:8][CH2:7]1.[NH4+:31].[OH-]>>[NH2:31][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]([N:15]2[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=3[C:19](=[O:26])[NH:18][C:17]3[CH:27]=[CH:28][CH:29]=[N:30][C:16]2=3)=[O:14])[CH2:8][CH2:7]1 |f:0.1.2,3.4|
|
Name
|
Compound 26
|
Quantity
|
8.6 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClCCN1CCN(CC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into CHCl3
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The remaining residue was recrystallized from chloroform/petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1CCN(CC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |